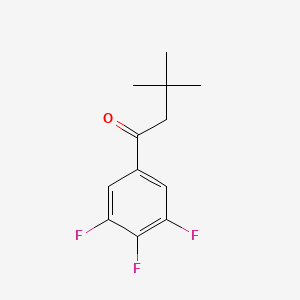

Cyclobutyl 2-trifluoromethylphenyl ketone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

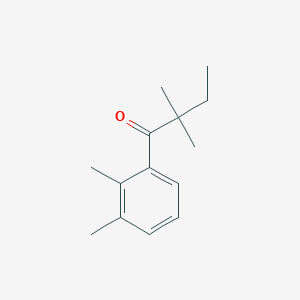

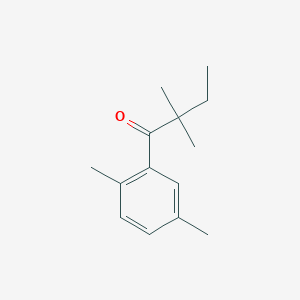

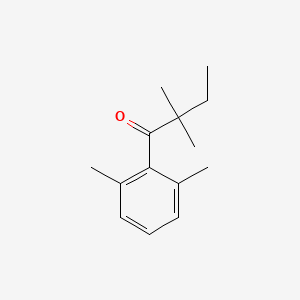

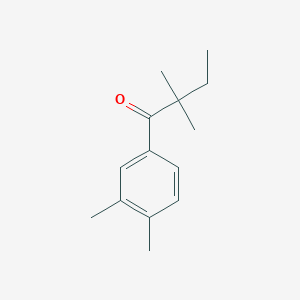

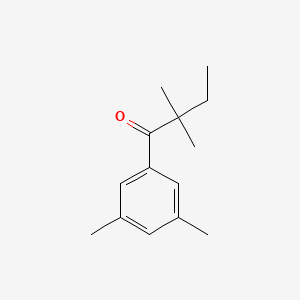

Cyclobutyl 2-trifluoromethylphenyl ketone is a chemical compound with the CAS Number: 53342-41-9 and a linear formula of C12H11F3O . It has a molecular weight of 228.21 .

Synthesis Analysis

The synthesis of cis-γ-functionalized cyclobutyl ketones, such as Cyclobutyl 2-trifluoromethylphenyl ketone, involves a sequential C-H/C-C functionalization strategy . A bicyclo [1.1.1]pentan-2-ol intermediate is generated from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure . This intermediate then undergoes a ligand-enabled, palladium-catalyzed C-C cleavage/functionalization to produce valuable cis-γ- (hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones .Molecular Structure Analysis

The IUPAC name for Cyclobutyl 2-trifluoromethylphenyl ketone is cyclobutyl[2-(trifluoromethyl)phenyl]methanone . The InChI Code is 1S/C12H11F3O/c13-12(14,15)10-7-2-1-6-9(10)11(16)8-4-3-5-8/h1-2,6-8H,3-5H2 .Physical And Chemical Properties Analysis

Cyclobutyl 2-trifluoromethylphenyl ketone has a molecular weight of 228.21 . More detailed physical and chemical properties were not found in the search results.科学研究应用

Oxidation of Cyclohexane

A comprehensive review on the oxidation of cyclohexane to produce ketone-alcohol (KA) oil discusses various catalysts and reaction conditions used for cyclohexane oxidation. This process is crucial for the industrial manufacture of cyclohexanol and cyclohexanone, key feedstocks for nylon production. Metal and metal oxide loaded silica catalysts show high selectivity and conversion rates for cyclohexane oxidation, highlighting the importance of catalyst choice in ketone production processes (Abutaleb & Ali, 2021).

N-Heterocyclic Silylene Complexes in Catalysis

The review on N-heterocyclic silylene (NHSi) transition metal complexes in catalytic transformations, including ketone hydrosilylation, sheds light on the emerging role of NHSi complexes in novel catalytic processes. This research highlights the potential for new families of catalysts based on NHSis, which could have implications for the synthesis and manipulation of ketones like Cyclobutyl 2-trifluoromethylphenyl ketone (Blom, Gallego, & Driess, 2014).

Ketone Homologation Reaction

The review on the homologation reaction of ketones with diazo compounds provides insights into how diazoalkanes, aryldiazomethanes, and other diazo compounds are added to ketones to afford homologated ketones. This process, which can be catalyzed by various promoters or catalysts, offers a pathway to modify or create new ketone compounds, potentially including Cyclobutyl 2-trifluoromethylphenyl ketone (Candeias, Paterna, & Gois, 2016).

Bio-Based Cycloalkanes

Research on the conversion of biomass-derived small molecules to cycloalkanes discusses the development of sustainable routes for producing high-density cycloalkanes from renewable sources. This work is particularly relevant for the development of bio-based fuels but also highlights the broader potential of cycloalkanes and related ketones in sustainable chemistry applications (Muldoon & Harvey, 2020).

属性

IUPAC Name |

cyclobutyl-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O/c13-12(14,15)10-7-2-1-6-9(10)11(16)8-4-3-5-8/h1-2,6-8H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQNQLBPNZLZQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642539 |

Source

|

| Record name | Cyclobutyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutyl 2-trifluoromethylphenyl ketone | |

CAS RN |

53342-41-9 |

Source

|

| Record name | Cyclobutyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53342-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)